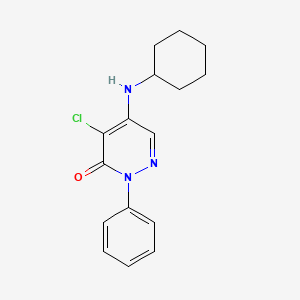

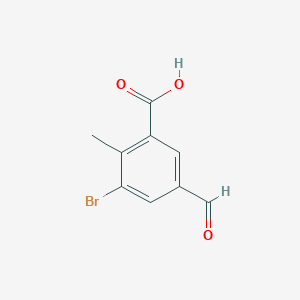

![molecular formula C18H13FN4S B3012783 3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-88-2](/img/structure/B3012783.png)

3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine" has garnered significant attention in various research studies. It has been synthesized and evaluated for its potential biological activities, including anticonvulsant, anxiolytic, antiproliferative, analgesic, anti-inflammatory, and antibacterial properties. The compound's molecular structure and chemical properties have been thoroughly investigated to understand its potential applications in different fields of pharmacology and medicinal chemistry.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, has been investigated, including the labeling of carbon isotopes for specific studies related to absorption and metabolism .

Chemical Reactions Analysis

The compound "3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines" has been synthesized and evaluated for its antiproliferative activity, with detailed insights into its chemical reactions and interactions with tubulin, leading to cell cycle arrest at the G2/M phase .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine" have been extensively studied, including its crystal structure, intermolecular interactions, and density functional theory calculations to compare computational and experimental results .

These findings collectively provide a comprehensive understanding of the compound's synthesis, molecular structure, chemical reactions, and physical and chemical properties, shedding light on its potential pharmacological applications.

"8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity." "Synthesis of carbon-14 and carbon-13 labeled 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine" "Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents." "Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine against fungi pathogen"

科学的研究の応用

Antiviral Activity

3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity. For instance, certain compounds in this class showed significant antiviral effects against the hepatitis A virus (HAV). This suggests potential applications in treating or preventing HAV infections (Shamroukh & Ali, 2008).

Anticonvulsant Properties

These compounds have also been explored for their anticonvulsant properties. Research indicates that specific derivatives, like the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) derivatives, exhibit potent activity against seizures induced by maximal electroshock in rats. This highlights their potential utility in the development of new anticonvulsant medications (Kelley et al., 1995).

Cytotoxic Activity

Studies on 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, a related class, have been conducted to evaluate their cytotoxic activity against human cancer cell lines, such as the cervical carcinoma (HeLa) cell line. However, these studies indicated that the compounds did not show significant cytotoxic activity (Aggarwal et al., 2019).

Anxiolytic Activity

Derivatives of 1,2,4-triazolo[4,3-b]pyridazine have been synthesized and tested for anxiolytic activity, demonstrating potential in this area. Some derivatives were found to protect against convulsions and inhibit diazepam binding, indicating their relevance in the development of anxiolytic agents (Albright et al., 1981).

Antimicrobial Effects

Novel derivatives of 1,2,4-triazolo[4,3-b]pyridazine have shown antimicrobial activities, suggesting their potential as antimicrobial agents. The compounds were tested against various microorganisms and exhibited good to moderate activity (Ruso et al., 2014).

Antidiabetic Potential

Some triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic drugs. They showed significant inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management, along with antioxidant and insulinotropic activities (Bindu et al., 2019).

作用機序

Target of Action

Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Some triazole derivatives have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

The molecular weight of the compound is 336.386 Da , which could influence its absorption and distribution in the body

Result of Action

Some triazole derivatives have been found to induce apoptosis in certain cell lines .

将来の方向性

Given the therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The literature-based design of the triazole moiety is present in Fig 1 .

特性

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4S/c19-15-9-5-4-8-14(15)12-24-18-21-20-17-11-10-16(22-23(17)18)13-6-2-1-3-7-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIDHNPTUFZIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

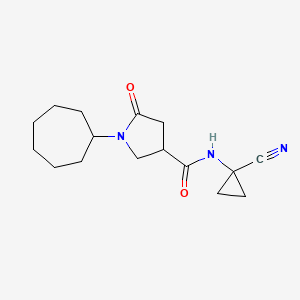

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3012702.png)

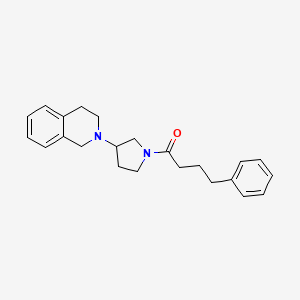

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)

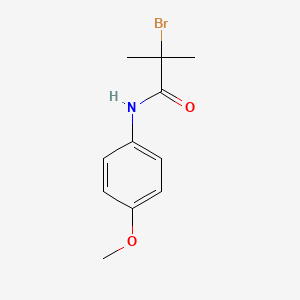

![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)

![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)

![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)

![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)